molecular formula C16H12BrNO3 B494556 (3Z)-5-BROMO-3-[(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE

(3Z)-5-BROMO-3-[(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE

Cat. No.: B494556
M. Wt: 346.17g/mol
InChI Key: ACQNIYHLRRXEAY-SDQBBNPISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3Z)-5-BROMO-3-[(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE is a synthetic organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of a bromine atom at the 5th position, a hydroxy group at the 4th position, and a methoxy group at the 3rd position of the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-5-BROMO-3-[(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves the condensation of 5-bromo-2,3-dihydro-1H-indol-2-one with 4-hydroxy-3-methoxybenzaldehyde. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in an organic solvent like ethanol or methanol. The reaction mixture is heated under reflux conditions for several hours to ensure complete condensation.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(3Z)-5-BROMO-3-[(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the indole ring can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in the presence of a base, such as triethylamine.

Major Products

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Formation of a hydroxyl derivative.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

(3Z)-5-BROMO-3-[(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of (3Z)-5-BROMO-3-[(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2,3-dihydro-1H-indol-2-one: Lacks the hydroxy and methoxy groups on the phenyl ring.

    4-Hydroxy-3-methoxybenzaldehyde: Lacks the indole ring structure.

    5-Bromoindole: Lacks the carbonyl group and the substituted phenyl ring.

Uniqueness

(3Z)-5-BROMO-3-[(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE is unique due to the combination of its structural features, which confer specific chemical reactivity and biological activity. The presence of the bromine atom, hydroxy group, and methoxy group allows for a wide range of chemical modifications and interactions with biological targets, making it a versatile compound for various applications.

Properties

Molecular Formula

C16H12BrNO3

Molecular Weight

346.17g/mol

IUPAC Name

(3Z)-5-bromo-3-[(4-hydroxy-3-methoxyphenyl)methylidene]-1H-indol-2-one

InChI

InChI=1S/C16H12BrNO3/c1-21-15-7-9(2-5-14(15)19)6-12-11-8-10(17)3-4-13(11)18-16(12)20/h2-8,19H,1H3,(H,18,20)/b12-6-

InChI Key

ACQNIYHLRRXEAY-SDQBBNPISA-N

SMILES

COC1=C(C=CC(=C1)C=C2C3=C(C=CC(=C3)Br)NC2=O)O

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C\2/C3=C(C=CC(=C3)Br)NC2=O)O

Canonical SMILES

COC1=C(C=CC(=C1)C=C2C3=C(C=CC(=C3)Br)NC2=O)O

Origin of Product

United States

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